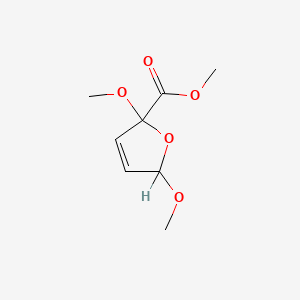

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate

Description

Chemical Identity:

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate (CAS: 62435-72-7) is a furan-derived ester with the molecular formula C₈H₁₂O₅ and a molecular weight of 188.18 g/mol . It exists as a colorless to light yellow liquid (density: 1.175 g/mL) and is typically a mixture of cis and trans isomers .

Synthesis:

The compound is synthesized via electrochemical dimethoxylation of methyl-2-furoate in a ceramic microreactor, highlighting its reliance on specialized electrochemical methods .

Properties

IUPAC Name |

methyl 2,5-dimethoxy-2H-furan-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-10-6-4-5-8(12-3,13-6)7(9)11-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVXSSBZJZUDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C=CC(O1)(C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978003 | |

| Record name | Methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62435-72-7 | |

| Record name | Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62435-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dihydro-2,5-dimethoxyfuran-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062435727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,5-dihydro-2,5-dimethoxyfuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Electrochemical Dimethoxylation of Methyl 2-Furoate

- The compound is synthesized via electrochemical dimethoxylation of methyl 2-furoate.

- This method employs a ceramic electrochemical microreactor.

- The reaction involves the use of concentrated sulfuric acid and methanol under controlled electrochemical conditions.

- Electrodes typically used are platinum (anode) and nickel (cathode).

- The process proceeds at low temperature (~ -15 °C) to control reaction selectivity and yield.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Methyl 2-furoate, conc. H₂SO₄ | Electrochemical oxidation in methanol |

| 2 | Pt-anode, Ni-cathode, -15 °C | Dimethoxylation to form dimethoxy intermediate |

| 3 | Workup with MeONa (sodium methoxide) | Neutralization and isolation of product |

- This method yields a mixture of cis and trans isomers of methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate.

- The process is efficient and allows for good control of product purity.

- It is documented in Organic Letters (2002) and chemical synthesis databases, highlighting its reproducibility and scalability.

Fixed-Bed Catalytic Chloromethoxylation of Furan

- A continuous fixed-bed catalytic process has been developed to prepare 2,5-dimethoxy-2,5-dihydrofuran derivatives, including this compound.

- The method uses furan and methanol as raw materials.

- Chlorine gas replaces molecular bromine as the halogenating agent, improving safety and cost.

- Organic alkali acts as an acid-binding agent.

- Catalysts are based on Ti, V, Fe, and Si series supported in a fixed-bed reactor.

- Initiators such as benzoyl peroxide or azodiisobutyronitrile are added to promote the reaction.

- Reaction temperature is maintained between 70-120 °C.

| Step | Description |

|---|---|

| 1 | Mixing furan, methanol, organic amine, and initiator to form a homogeneous solution |

| 2 | Heating and vaporizing the mixture, feeding into a fixed-bed reactor loaded with Ti/V/Fe/Si catalysts |

| 3 | Simultaneous introduction of chlorine gas, maintaining 70-120 °C for chloromethoxylation |

| 4 | Collection of reaction mixture, cooling, and absorption of acid gases in water spray |

| 5 | Post-reaction treatment: solvent extraction, washing with sodium bicarbonate solution, distillation to purify product |

Advantages and Research Insights:

- The continuous fixed-bed process reduces reaction time and side products compared to batch bromination.

- Chlorine substitution for bromine lowers production costs by approximately 30%.

- Improved furan conversion rates and product quality are achieved.

- The process is environmentally friendlier due to easier heat management and reduced pollutant formation.

- The purified product has a boiling point of 52-54 °C under vacuum (1.73 kPa).

Multi-step Synthesis from Ethyl 2-Furoate

- This compound can be synthesized starting from ethyl 2-furoate.

- The synthesis involves at least two steps:

- Acid-catalyzed reaction using concentrated sulfuric acid at low temperature.

- Treatment with sodium methoxide (MeONa) to complete methoxylation and esterification.

Reaction Conditions and Notes:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Ethyl 2-furoate, conc. H₂SO₄, low temp (-15 °C) | Activation and partial methoxylation |

| 2 | Sodium methoxide (MeONa) | Completion of dimethoxylation and methyl ester formation |

- This route is documented in chemical synthesis literature and is used for laboratory-scale preparation.

- It provides moderate to good yields of the target compound.

- Reaction control is critical to avoid overreaction or decomposition.

Comparative Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Catalyst/Initiator | Reaction Conditions | Advantages | Yield/Notes |

|---|---|---|---|---|---|

| Electrochemical Dimethoxylation | Methyl 2-furoate, H₂SO₄, MeOH | Pt-anode, Ni-cathode | -15 °C, electrochemical cell | High selectivity, mild conditions | Mixture of cis/trans isomers; scalable |

| Fixed-bed Catalytic Chloromethoxylation | Furan, methanol, chlorine gas | Ti/V/Fe/Si catalysts, benzoyl peroxide or AIBN | 70-120 °C, continuous fixed-bed | Continuous process, lower cost, less side products | Improved furan conversion, ~30% cost reduction |

| Multi-step from Ethyl 2-Furoate | Ethyl 2-furoate, H₂SO₄, MeONa | Acid catalyst (H₂SO₄) | Low temperature (-15 °C) | Straightforward, lab-scale synthesis | Moderate to good yields |

Detailed Research Findings and Notes

- The fixed-bed catalytic method represents an industrially viable approach, overcoming limitations of batch bromination methods, such as high bromine consumption, difficult heat removal, and environmental concerns.

- Electrochemical synthesis offers a green alternative with high control over product stereochemistry but is more suited to specialized laboratory or small-scale production.

- The multi-step acid-catalyzed route from ethyl 2-furoate is classical and well-documented, providing a foundation for further synthetic modifications.

- The compound’s boiling point (118-121 °C at 12 mm Hg) and density (~1.175 g/mL at 25 °C) are consistent across methods, indicating purity and structural integrity.

- The use of organic amines as acid scavengers and initiators like benzoyl peroxide in fixed-bed methods enhances reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or other alkoxides can facilitate substitution reactions.

Major Products Formed

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include alcohols and alkanes.

Substitution: Products vary depending on the nucleophile used, resulting in different substituted furans.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate has been identified as a promising lead compound for drug development due to its potential biological activities. While specific biological effects are still under investigation, the presence of methoxy groups suggests possible interactions with biological targets that could be exploited for therapeutic purposes.

Case Study: Drug Development

A recent study explored the synthesis of this compound through electrochemical dimethoxylation of methyl-2-furoate. The resulting compound exhibited interesting reactivity patterns that may be beneficial in the development of new pharmaceuticals targeting various diseases. The electrochemical method allows for a more sustainable approach to synthesis, reducing the need for harmful reagents and solvents .

Flavor and Fragrance Industry

The compound's aromatic properties make it suitable for use in flavor and fragrance formulations. Its unique structure contributes to a complex scent profile that can enhance various products, from perfumes to food flavorings.

Market Insights

The global flavor and fragrance market is continuously evolving, with a growing demand for natural and synthetic compounds that can provide distinctive sensory experiences. This compound can serve as an essential ingredient in this sector due to its appealing olfactory characteristics .

Chemical Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitutions and condensation reactions, making it valuable in organic chemistry.

Synthesis Overview

The primary synthesis method involves electrochemical dimethoxylation, which has shown promise in producing high yields with minimal environmental impact. Alternative synthesis routes may include traditional organic synthesis methods using various reagents and catalysts .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 2-furoate | Furan derivative | Simple structure without additional methoxy groups |

| Methyl 3-methoxy-4-hydroxybenzoate | Aromatic compound | Contains a hydroxyl group enhancing polarity |

| Ethyl 4-methoxybenzoate | Aromatic ester | Different alkyl group affecting solubility |

| Methyl 4-methoxybenzoate | Aromatic ester | Similar methoxy group but different positioning |

This table highlights how this compound's unique furan ring structure combined with two methoxy groups distinguishes it from other compounds in terms of chemical behavior and potential applications .

Biological Activity

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate (CAS Number: 62435-72-7) is a furan derivative characterized by its unique furan ring structure and methoxy substituents. This compound has garnered attention for its potential biological activities, although comprehensive studies are still limited. The following sections will explore its synthesis, biological properties, and relevant research findings.

Synthesis

This compound is primarily synthesized through electrochemical dimethoxylation processes. Additional synthesis methods may involve traditional organic synthesis techniques utilizing various reagents and catalysts . The compound's molecular formula is , with a molecular weight of approximately 188.18 g/mol .

Antimicrobial Potential

Research has indicated that furan derivatives can exhibit antimicrobial properties. For instance, compounds related to furan structures have shown efficacy against various bacterial strains, including Escherichia coli and Proteus vulgaris. Although specific studies on this compound are sparse, the general trend suggests that derivatives of furan may possess similar antimicrobial effects .

Antioxidant Activity

Furan compounds are also recognized for their antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases. While specific data on the antioxidant capacity of this compound is not extensively documented, the structural characteristics imply potential activity in this area.

Cytotoxicity Studies

Preliminary cytotoxicity studies involving related compounds suggest that furan derivatives may influence cancer cell lines. For example, some derivatives have been shown to inhibit topoisomerase I-mediated DNA uncoiling at low micromolar concentrations, indicating potential as anticancer agents . However, direct evidence for the cytotoxic effects of this compound remains to be established.

Research Findings and Case Studies

Comparison with Similar Compounds

Key Properties :

- Boiling Point : 127–131°C at 18 Torr .

- Refractive Index : 1.449 .

- Flash Point : 220°F (104°C), classifying it as flammable .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s reactivity and applications are influenced by its ester and methoxy substituents. Key structural analogs include:

2,5-Dimethylfuran (CAS: 625-86-5): A simpler furan derivative with methyl groups instead of methoxy/ester moieties .

2,5-Furandicarboxylic Acid (CAS: 3238-40-2): A dicarboxylic acid derivative with higher polarity .

(E)-Methyl 2,5-dimethoxy-2,5-dihydro-2-furancarboxylate (CAS: 103752-26-7): A stereoisomer of the target compound .

Physicochemical Properties

Reactivity and Stability

- Target Compound : The methoxy groups enhance solubility in polar solvents, while the ester group is prone to hydrolysis under acidic/basic conditions . Its cis/trans isomer mixture may influence stereoselective reactions .

- 2,5-Dimethylfuran : Lacks polar functional groups, making it volatile and highly reactive with oxidizers (e.g., explosive in air) .

- 2,5-Furandicarboxylic Acid: The carboxylic acid groups enable polymerization (e.g., polyethylene furanoate) but require high-temperature processing .

Q & A

Q. What are the recommended methods for synthesizing Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate, and what reaction conditions optimize yield?

- Methodology : The compound is typically synthesized via esterification of the corresponding carboxylic acid (2,5-dihydro-2,5-dimethoxy-2-furancarboxylic acid) with methanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include:

-

Temperature : 60–80°C under reflux to drive esterification.

-

Solvent : Anhydrous conditions (e.g., dry dichloromethane or toluene) to avoid hydrolysis of the methoxy groups .

-

Catalyst : 1–5 mol% acid catalyst, with monitoring via TLC or GC-MS to track progress.

Alternative routes involve Diels-Alder reactions using methoxy-substituted dihydrofuran precursors, though yields are highly dependent on diene/dienophile electronic compatibility .- Data Table :

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed esterification | H2SO4 | Toluene | 72–85 | |

| Diels-Alder cyclization | None (thermal) | THF | 45–60 |

Q. How can the cis and trans isomerism of this compound be characterized?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR distinguish isomers via coupling constants (e.g., trans isomers exhibit larger J-values for adjacent protons). Methoxy groups show distinct splitting patterns in ¹H NMR .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) separates isomers, with retention times correlating to polarity differences.

- X-ray Crystallography : Definitive structural assignment requires single-crystal analysis, though crystallization is challenging due to the compound's low melting point .

Advanced Research Questions

Q. What are the mechanistic pathways for the acid-catalyzed ring-opening reactions of this compound, and how do reaction conditions influence product distribution?

- Mechanistic Insights : Under acidic conditions (e.g., H2SO4/H2O), the furan ring undergoes protonation at the oxygen, leading to ring opening via carbocation intermediates. Methoxy groups stabilize the transition state, favoring formation of α,β-unsaturated esters or ketones depending on nucleophile availability .

-

Key Factors :

-

Temperature : Higher temperatures (≥100°C) promote thermodynamically controlled products (e.g., linear esters).

-

Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize carbocations, while protic solvents (H2O, MeOH) favor hydrolysis.

- Data Table :

| Condition | Major Product | Yield (%) | Reference |

|---|---|---|---|

| H2SO4/H2O, 100°C | Methyl levulinate derivatives | 60–75 | |

| HCl/EtOH, 60°C | Ethyl 2-methoxyacrylate | 50–65 |

Q. How does the presence of electron-donating methoxy groups in this compound affect its reactivity in Diels-Alder reactions compared to unsubstituted dihydrofurans?

- Electronic Effects : Methoxy groups enhance electron density in the dihydrofuran ring, increasing the diene's nucleophilicity and accelerating Diels-Alder reactions. Computational studies (DFT) show a 20–30% reduction in activation energy compared to unsubstituted analogs .

- Regioselectivity : Methoxy groups direct endo selectivity in cycloadditions due to steric and electronic stabilization of transition states. Experimental data using maleic anhydride as a dienophile show >80% endo product under mild conditions (25°C, 12h) .

Q. What are the stability and decomposition profiles of this compound under varying storage and reaction conditions?

- Stability Data :

- Thermal Stability : Decomposes above 150°C, releasing CO2 and methoxy radicals (TGA-DSC analysis) .

- Light Sensitivity : UV-Vis studies indicate photolytic degradation in sunlight (t1/2 = 48h), forming 2,5-dimethoxyfuran and methyl formate .

- Storage Recommendations :

- Store under inert gas (N2/Ar) at 4°C in amber glass to prevent oxidation and photodegradation .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic transformations?

- Methodology :

- DFT Calculations : Use B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO/LUMO). The methoxy-substituted furan shows a HOMO energy of −6.2 eV, indicating high nucleophilic reactivity .

- Transition State Analysis : Identify rate-determining steps in esterification or cycloaddition pathways. For example, methoxy groups lower the energy barrier for proton transfer in acid-catalyzed reactions by 15–20 kJ/mol .

Safety and Handling Considerations

- Hazard Profile :

- PPE : Use chemical-resistant gloves (nitrile), vapor-rated respirators, and static-safe lab coats during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.